trans-1-Boc-4-fluoro-3-hydroxypiperidine
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Overview
Description
trans-1-Boc-4-fluoro-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H18FNO3 and a molecular weight of 219.26 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a fluoro and a hydroxyl group on the piperidine ring, as well as a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluoro group at the desired position on the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group at the adjacent position.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to form a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Utilized in the study of enzyme mechanisms and inhibition.
- Serves as a building block for the synthesis of biologically active compounds .
Medicine:
- Investigated for potential therapeutic applications in drug discovery.
- Used in the synthesis of pharmaceutical compounds with potential medicinal properties .
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of trans-1-Boc-4-fluoro-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The fluoro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The Boc protecting group ensures selective reactions at the desired positions on the piperidine ring .
Comparison with Similar Compounds
trans-1-Boc-3-fluoro-4-hydroxypiperidine: Similar structure but with different positions of the fluoro and hydroxyl groups.
(S)-1-Boc-3-hydroxypiperidine: Lacks the fluoro group, making it less reactive in certain reactions.
Uniqueness:
- The presence of both fluoro and hydroxyl groups on the piperidine ring imparts unique reactivity and binding properties.
- The Boc protecting group allows for selective reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670502 |
Source
|
Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-82-7 |
Source
|
Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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